ethyl (2E)-2-(phenylhydrazono)propanoate
Overview
Description
Ethyl (2E)-2-(phenylhydrazono)propanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-(phenylhydrazono)propanoate typically involves the reaction of ethyl acetoacetate with phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
- Reaction of Ethyl Acetoacetate with Phenylhydrazine:
Reagents: Ethyl acetoacetate, phenylhydrazine
Conditions: Acidic or basic medium, typically at room temperature or slightly elevated temperatures.
:Reaction: C6H5NHNH2+CH3COCH2COOEt→C6H5N=NHCH2COOEt+H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of hydrazone synthesis can be applied. Large-scale production would likely involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-(phenylhydrazono)propanoate can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form azo compounds.
Reduction: Reduction of the hydrazone group can yield the corresponding amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Azo compounds
Reduction: Amines
Substitution: Corresponding substituted esters or amides
Scientific Research Applications
Ethyl (2E)-2-(phenylhydrazono)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Hydrazones are known for their potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Material Science: Hydrazone derivatives are used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-(phenylhydrazono)propanoate largely depends on its application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazone group can form stable complexes with metal ions, which can be exploited in catalysis or material science.
Comparison with Similar Compounds
Ethyl (2E)-2-(phenylhydrazono)propanoate can be compared with other hydrazone derivatives, such as:
- Mthis compound
- Ethyl (2E)-2-(benzylhydrazono)propanoate
- Ethyl (2E)-2-(phenylhydrazono)butanoate
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential applications. The presence of the ethyl ester group and the phenylhydrazone moiety makes it a versatile intermediate in organic synthesis and a candidate for various biological studies.
Properties
IUPAC Name |
ethyl (2E)-2-(phenylhydrazinylidene)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHLGLQBPHEKMF-FMIVXFBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13732-33-7, 4792-54-5 | |
Record name | Ethyl (2E)-2-(2-phenylhydrazinylidene)propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13732-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC120372 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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